molecular formula C7H16N2O2S B8461515 3-(Pyrrolidin-1-ylsulfonyl)propylamine

3-(Pyrrolidin-1-ylsulfonyl)propylamine

Cat. No. B8461515
M. Wt: 192.28 g/mol
InChI Key: OSDWCMNBYAUVMA-UHFFFAOYSA-N
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Patent
US07157457B2

Procedure details

A solution of Intermediate 27 (0.139 g) in isopropanol (7.6 ml) and water (1.3 ml) was treated with sodium borohydride (0.081 g), and the mixture was stirred at room temperature under nitrogen for 19 h. Glacial acetic acid (0.45 ml) was added cautiously and the mixture heated at 80° C. for 2 h. The solvents were evaporated in vacuo to give a white solid, which was dissolved in methanol and applied to a sulphonic acid ion exchange cartridge (10 g Isolute SCX). Elution with methanol followed by 10% 0.880 ammonia in methanol, and evaporation of the ammonia/methanol fraction gave the title compound as a white solid (0.027 g).
Name
Intermediate 27
Quantity
0.139 g
Type
reactant
Reaction Step One
Quantity
0.081 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([S:6]([CH2:9][CH2:10][CH2:11][N:12]2C(=O)C3C(=CC=CC=3)C2=O)(=[O:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+].C(O)(=O)C>C(O)(C)C.O.CO>[N:1]1([S:6]([CH2:9][CH2:10][CH2:11][NH2:12])(=[O:7])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Intermediate 27
Quantity
0.139 g
Type
reactant
Smiles
N1(CCCC1)S(=O)(=O)CCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0.081 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
7.6 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
1.3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under nitrogen for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 80° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid, which
WASH
Type
WASH
Details
Elution with methanol
CUSTOM
Type
CUSTOM
Details
followed by 10% 0.880 ammonia in methanol, and evaporation of the ammonia/methanol fraction

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
N1(CCCC1)S(=O)(=O)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.027 g
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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